molecular formula C19H20N6O5S B14975770 6-Methyl-5-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-Methyl-5-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B14975770
M. Wt: 444.5 g/mol
InChI Key: HMMSCNOIZNUAAT-UHFFFAOYSA-N
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Description

6-Methyl-5-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a pyrazole moiety, a piperazine ring, and a tetrahydropyrimidine-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the introduction of the piperazine ring and the sulfonyl group. The final step involves the formation of the tetrahydropyrimidine-dione structure. Common reagents used in these reactions include hydrazine, aldehydes, and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines .

Scientific Research Applications

6-Methyl-5-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity. The sulfonyl group can enhance the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenyl-1H-pyrazole-1-carboxamide
  • 3-(4-Methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-5-carboxamide
  • 4-(3-Phenyl-1H-pyrazole-5-carbonyl)piperazine

Uniqueness

6-Methyl-5-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combination of a pyrazole moiety, a piperazine ring, and a tetrahydropyrimidine-dione structure. This combination provides a distinct set of chemical properties and potential biological activities that are not found in similar compounds .

Properties

Molecular Formula

C19H20N6O5S

Molecular Weight

444.5 g/mol

IUPAC Name

6-methyl-5-[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C19H20N6O5S/c1-12-16(17(26)21-19(28)20-12)31(29,30)25-9-7-24(8-10-25)18(27)15-11-14(22-23-15)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,22,23)(H2,20,21,26,28)

InChI Key

HMMSCNOIZNUAAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=C4

Origin of Product

United States

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